![molecular formula C11H16ClN3O B1469288 4-Chlor-6-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidin CAS No. 1344360-61-7](/img/structure/B1469288.png)

4-Chlor-6-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidin

Übersicht

Beschreibung

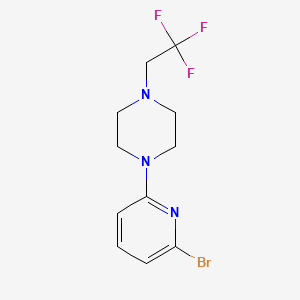

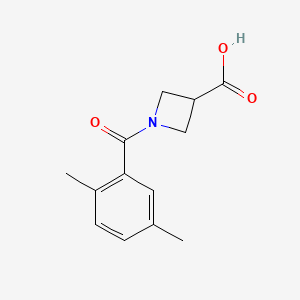

4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung und -entwicklung

Der Pyrrolidinring ist ein häufiges Merkmal in bioaktiven Molekülen, da er aufgrund seiner sp3-Hybridisierung den Pharmakophorraum effizient erkunden kann. Dies erhöht die dreidimensionale Abdeckung von Molekülen und verbessert ihre Wechselwirkung mit biologischen Zielstrukturen . Die fragliche Verbindung könnte als Leitstruktur bei der Entwicklung neuer Therapeutika dienen.

Selektive Androgenrezeptor-Modulatoren (SARMs)

Pyrrolidinderivate wurden als SARMs synthetisiert, bei denen es sich um Verbindungen handelt, die Androgenrezeptoren selektiv für therapeutische Zwecke modulieren. Die Methoxymethyl- und Chlorsubstituenten am Pyrimidinring könnten möglicherweise die Selektivität und Potenz der Verbindung als SARM beeinflussen .

Behandlung von Autoimmunerkrankungen

Pyrrolidinderivate haben Aktivität als inverse Agonisten des retinsäureverwandten Waisenrezeptors γ (RORγt) gezeigt, der an Autoimmunerkrankungen beteiligt ist. Die Stereochemie des Pyrrolidinrings kann zu unterschiedlichen biologischen Profilen führen, die mit der gegebenen Verbindung untersucht werden könnten .

Organische Synthese

Die Verbindung kann als Zwischenprodukt in der organischen Synthese verwendet werden. Ihre verschiedenen funktionellen Gruppen machen sie zu einem wertvollen Baustein für die Konstruktion komplexerer Moleküle, die in verschiedenen chemischen Reaktionen und Prozessen verwendet werden könnten .

Pharmazeutische Zwischenprodukte

Als Zwischenprodukt in der Pharmaindustrie könnte diese Verbindung zur Synthese einer großen Bandbreite an Medikamenten verwendet werden. Ihre strukturelle Komplexität ermöglicht die Einführung verschiedener Substituenten, die die pharmakokinetischen und pharmakodynamischen Eigenschaften der resultierenden Medikamente modifizieren können .

Pflanzenschutzmittel

Im Bereich der Pflanzenschutzmittel werden solche Verbindungen verwendet, um Produkte zu schaffen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen. Die spezifischen Substituenten in der Verbindung könnten so angepasst werden, dass ihre Aktivität gegen bestimmte landwirtschaftliche Bedrohungen verstärkt wird .

Farbstoffe

Die chemische Struktur der Verbindung könnte bei der Synthese von Farbstoffen verwendet werden. Das Vorhandensein des Pyrrolidinrings und der Chlorgruppe könnte zur Bindungsaffinität des Farbstoffs zu verschiedenen Substraten beitragen, wodurch sich die Möglichkeit bietet, neue Farbstoffe zu entwickeln .

Stereoselektive Synthese

Die stereogenen Zentren im Pyrrolidinring können in der stereoselektiven Synthese genutzt werden, um enantiomerenreine Verbindungen herzustellen. Dies ist besonders wichtig in der Pharmaindustrie, da die Stereochemie eines Medikaments seine Wirksamkeit und Sicherheit erheblich beeinflussen kann .

Eigenschaften

IUPAC Name |

4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-8-13-10(12)5-11(14-8)15-4-3-9(6-15)7-16-2/h5,9H,3-4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIVDJFQIJJYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCC(C2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

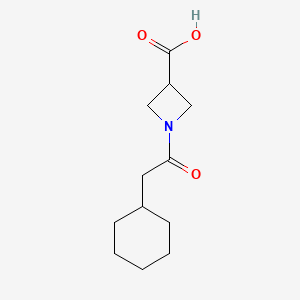

![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)

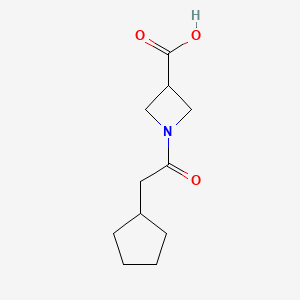

![1-[(5-Bromofuran-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469206.png)

![1-[(4-Ethylphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469207.png)